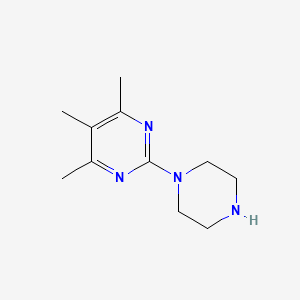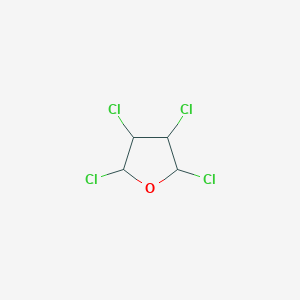
2,3,4,5-Tetrachlorooxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrachlorooxolane: is a chlorinated organic compound with the molecular formula C4H2Cl4O It is a derivative of oxolane, where four hydrogen atoms are replaced by chlorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrachlorooxolane typically involves the chlorination of oxolane under controlled conditions. One common method is the direct chlorination of oxolane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out at elevated temperatures to ensure complete substitution of hydrogen atoms by chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous introduction of oxolane and chlorine gas into the reactor, with the reaction mixture being continuously stirred and heated to maintain the desired temperature.
化学反应分析
Types of Reactions
2,3,4,5-Tetrachlorooxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrachlorocarboxylic acids.
Reduction: Reduction reactions can convert it back to oxolane or partially chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Tetrachlorocarboxylic acids.
Reduction: Oxolane or partially chlorinated oxolanes.
Substitution: Various substituted oxolanes depending on the nucleophile used.
科学研究应用
2,3,4,5-Tetrachlorooxolane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
作用机制
The mechanism of action of 2,3,4,5-Tetrachlorooxolane involves its interaction with various molecular targets. The chlorine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
2,3,4,5-Tetrachlorooxolane can be compared with other chlorinated oxolanes and related compounds:
2,3,4,6-Tetrachlorooxolane: Similar structure but with chlorine atoms at different positions.
2,3,5,6-Tetrachlorooxolane: Another isomer with a different arrangement of chlorine atoms.
Tetrachlorophenol: A related compound with a phenol ring instead of an oxolane ring.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds.
属性
分子式 |
C4H4Cl4O |
|---|---|
分子量 |
209.9 g/mol |
IUPAC 名称 |
2,3,4,5-tetrachlorooxolane |
InChI |
InChI=1S/C4H4Cl4O/c5-1-2(6)4(8)9-3(1)7/h1-4H |
InChI 键 |
YEGKLAWNZAYENJ-UHFFFAOYSA-N |
规范 SMILES |
C1(C(C(OC1Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


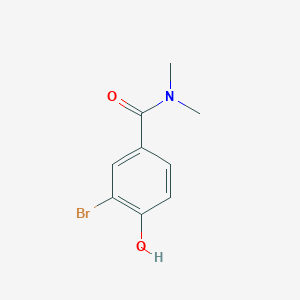

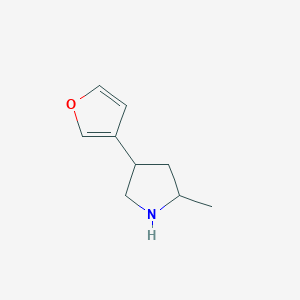
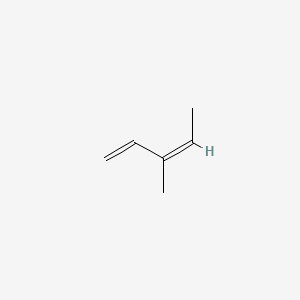
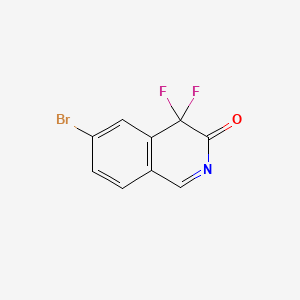
![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
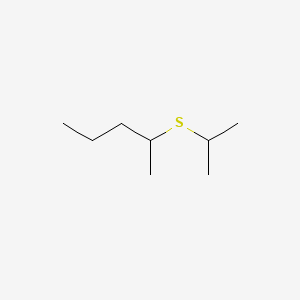
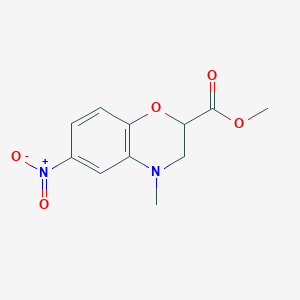
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)
![[4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate](/img/structure/B13898315.png)
![tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13898323.png)
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
